molecular formula C18H16S B12522104 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene CAS No. 748158-72-7

1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene

Katalognummer: B12522104
CAS-Nummer: 748158-72-7
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: ZLKNJRGNWIHBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene is a chemical compound characterized by the presence of a naphthalene ring bonded to a sulfanyl group, which is further attached to a 3,5-dimethylphenyl group

Vorbereitungsmethoden

The synthesis of 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of 3,5-dimethylthiophenol with a naphthalene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, with common reagents including halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which 1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene can be compared with other similar compounds, such as:

    3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione: This compound has a similar sulfanyl group but differs in the structure of the naphthalene ring and the presence of additional functional groups.

    Other naphthalene derivatives: Compounds with different substituents on the naphthalene ring can exhibit varying properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse applications in chemistry, biology, medicine, and industry

Eigenschaften

CAS-Nummer

748158-72-7

Molekularformel

C18H16S

Molekulargewicht

264.4 g/mol

IUPAC-Name

1-(3,5-dimethylphenyl)sulfanylnaphthalene

InChI

InChI=1S/C18H16S/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3

InChI-Schlüssel

ZLKNJRGNWIHBOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)SC2=CC=CC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.